

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine: Technical Guide & Research Applications

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Compound of Interest

Compound Name:	5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine
CAS No.:	1315545-04-0
Cat. No.:	B566835

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Part 1: Executive Summary

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (CAS: Implied/Intermediate) is a high-value heterocyclic building block, primarily recognized as the critical aryl halide intermediate in the synthesis of Gefapixant (MK-7264), a first-in-class P2X3 receptor antagonist approved for refractory chronic cough.

Beyond this specific application, the molecule represents a "privileged scaffold" in medicinal chemistry. Its structure combines a reactive halogen handle (C5-Bromine) with specific ether side chains that modulate lipophilicity (LogP), solubility, and metabolic stability. This guide details its chemical behavior, synthesis utility, and application in developing purinergic receptor antagonists.

Part 2: Chemical Profile & Structural Analysis

Molecular Architecture

Feature	Chemical Moiety	Function in Drug Design
Core	Pyridine Ring	Bioisostere for phenyl; lowers LogP; H-bond acceptor.
Handle	5-Bromo	Primary Reactivity Site. Positioned for cross-coupling (Suzuki-Miyaura) to biaryl systems.
Substituent 1	3-Methoxy	Electronic Modulator. Electron-donating group (EDG) that increases electron density on the ring, influencing the oxidative addition step in catalysis.
Substituent 2	2-(2-Methoxyethoxy)	Solubilizing Tail. A glycol ether chain that improves aqueous solubility and reduces hERG channel affinity compared to lipophilic alkyl chains.

Reactivity Profile

The molecule is a pentasubstituted pyridine precursor.

- **Electrophilicity:** The C5-Br bond is activated for palladium-catalyzed cross-coupling but is electronically deactivated relative to electron-deficient pyridines (like 2-bromopyridine) due to the electron-donating effects of the alkoxy groups at C2 and C3.
- **Nucleophilicity:** The pyridine nitrogen is relatively hindered and electron-rich, potentially requiring specific ligands during catalysis to prevent catalyst poisoning.

Part 3: Primary Application – P2X3 Receptor Antagonists

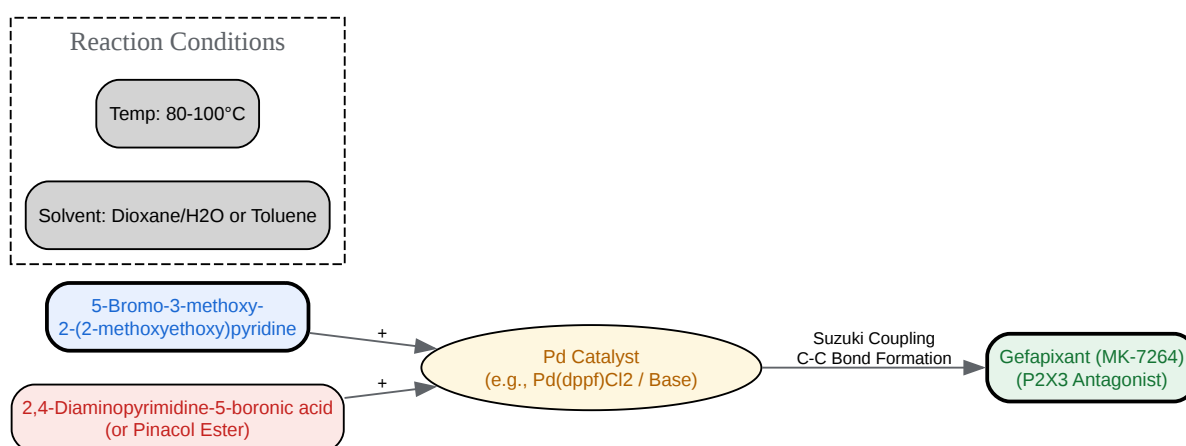
The most authoritative application of this molecule is its role as the Aryl Halide Coupling Partner in the synthesis of Gefapixant (MK-7264).

The Gefapixant Synthesis Pathway

Gefapixant functions by blocking ATP binding to P2X3 receptors on sensory nerve fibers. The drug's core structure is a biaryl system consisting of a diaminopyrimidine linked to this specific pyridine unit.

Mechanism of Synthesis (Suzuki-Miyaura Coupling)

The 5-bromo intermediate undergoes a Suzuki coupling with a pyrimidine boronate (or boronic acid) to form the C5–C5' biaryl bond.



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Caption: Synthesis of Gefapixant via Suzuki coupling. The 5-bromo pyridine serves as the electrophile.

Why This Substitution Pattern?

- 2-(2-methoxyethoxy): This "pegylated" side chain is critical for oral bioavailability. Purely lipophilic antagonists often suffer from poor solubility or high metabolic clearance. The ether

oxygen also acts as a weak H-bond acceptor, potentially interacting with residues in the P2X3 allosteric site.

- 3-Methoxy: Provides a specific steric clash that forces the biaryl system into a twisted conformation, which is often required for binding selectivity between P2X3 and P2X2/3 subtypes.

Part 4: Experimental Protocols

Protocol: Preparation of the Intermediate

Note: If the specific bromide is not commercially available, it is synthesized via Nucleophilic Aromatic Substitution (SNAr).

Objective: Synthesize **5-bromo-3-methoxy-2-(2-methoxyethoxy)pyridine** from 5-bromo-2-chloro-3-methoxypyridine.

Reagents:

- Substrate: 5-Bromo-2-chloro-3-methoxypyridine (1.0 eq)
- Nucleophile: 2-Methoxyethanol (1.5 eq)
- Base: Potassium tert-butoxide (KOtBu) (1.5 eq) or NaH
- Solvent: THF or DMF (Anhydrous)

Step-by-Step Workflow:

- Activation: In a flame-dried flask under N₂, dissolve 2-methoxyethanol in anhydrous THF.
- Deprotonation: Cool to 0°C. Add KOtBu portion-wise. Stir for 30 min to generate the alkoxide.
- Addition: Add 5-bromo-2-chloro-3-methoxypyridine (dissolved in THF) dropwise to the alkoxide solution.
 - Scientific Rationale: The 2-position is activated for SNAr by the ring nitrogen. The 3-methoxy group is electron-donating but does not deactivate the 2-position enough to

prevent substitution by a strong alkoxide.

- Reaction: Warm to room temperature (or heat to 60°C if sluggish) and monitor by LC-MS.
- Workup: Quench with water, extract with EtOAc, wash with brine.
- Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol: Suzuki Cross-Coupling (General Application)

Objective: Couple the 5-bromo intermediate with an aryl boronic acid.[1]

Parameter	Condition	Rationale
Catalyst	Pd(dppf)Cl ₂ [2]·DCM (3-5 mol%)	Robust catalyst for heteroaryl chlorides/bromides; resists poisoning by pyridine nitrogen.
Base	K ₂ CO ₃ or K ₃ PO ₄ (2-3 eq)	Inorganic bases are standard; K ₃ PO ₄ is preferred for hindered substrates.
Solvent	1,4-Dioxane : Water (4:1)	Aqueous biphasic system promotes the transmetallation step.
Temperature	80–100°C	Required to overcome the activation energy of the electron-rich aryl bromide oxidative addition.

Self-Validating Check:

- Success Indicator: Disappearance of the bromide peak (m/z ~261/263) and appearance of the biaryl product mass in LC-MS.
- Common Failure Mode: Protodebromination (formation of the hydro-pyridine) indicates the catalyst is active but transmetallation is slow. Correction: Switch to anhydrous conditions or a more active catalyst like XPhos-Pd-G3.

Part 5: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).[\[3\]](#)[\[4\]](#)
- Specific Handling:
 - Pyridine Derivatives: Often possess unpleasant odors and can be sensitizers. Handle in a fume hood.
 - Halogenated Compounds: Avoid contact with strong reducing agents (e.g., n-BuLi) unless performing lithium-halogen exchange intentionally, as this will generate reactive lithio-species.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the ether side chains over long periods.

Part 6: References

- Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264).
 - Source: Organic Process Research & Development (ACS Publications)
 - Context: Describes the industrial synthesis of Gefapixant, identifying the pyridine coupling partners and optimization of the biaryl formation.
 - URL:[\[Link\]](#)
- Gefapixant (MK-7264) Clinical & Chemical Overview.
 - Source: National Institutes of Health (PubChem / DrugBank)
 - Context: Confirms the structure of Gefapixant and the role of the 2-(2-methoxyethoxy)pyridine moiety in the final drug substance.
 - URL:[\[Link\]](#)
- Synthesis of 5-Bromo-2-alkoxy pyridines via S_NAr.

- Source: Chemical & Pharmaceutical Bulletin
- Context: Provides general methodologies for converting 2-chloro-5-bromopyridines into their alkoxy derivatives using alkoxides, validating the synthesis protocol described above.
- URL:[[Link](#)]
- P2X3 Receptor Antagonists: Patent Landscape.
 - Source: Google Patents (Merck Sharp & Dohme Corp)
 - Context: Patents detailing the specific intermediates and "composition of matter" for MK-7264 and related analogs.
 - URL:

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Sources

- [1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities \[mdpi.com\]](#)
- [2. CN110746345B - Synthesis method of 2- \(2-amino-5-bromo-benzoyl\) pyridine - Google Patents \[patents.google.com\]](#)
- [3. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. \(5-Bromo-2-chloro-pyridin-3-yl\)-methanol AldrichCPR 742100-75-0 \[sigmaaldrich.com\]](#)
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